molecular formula C15H15NO4S B2823629 4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester CAS No. 158038-67-6

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Cat. No.: B2823629
CAS No.: 158038-67-6
M. Wt: 305.35
InChI Key: MMJJVODPBHNFCY-UHFFFAOYSA-N
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Description

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is an organic compound that features a benzoic acid methyl ester group and a toluene-4-sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester typically involves the reaction of 4-aminobenzoic acid methyl ester with toluene-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-aminobenzoic acid methyl ester+toluene-4-sulfonyl chloride4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester+HCl\text{4-aminobenzoic acid methyl ester} + \text{toluene-4-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzoic acid methyl ester+toluene-4-sulfonyl chloride→4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonylamino group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

    Oxidation Reactions: The aromatic rings can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

    Reduction: Reagents like lithium aluminium hydride or catalytic hydrogenation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-(Toluene-4-sulfonylamino)-benzoic acid.

    Oxidation: Formation of oxidized aromatic compounds.

Scientific Research Applications

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain pharmacophores.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Toluene-4-sulfonylamino)-benzoic acid: Similar structure but lacks the ester group.

    4-(Toluene-4-sulfonylamino)-benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

    4-(Toluene-4-sulfonylamino)-benzoic acid propyl ester: Similar structure with a propyl ester group.

Uniqueness

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The methyl ester group provides distinct solubility and stability properties compared to other ester derivatives .

Biological Activity

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, also known as methyl 4-(p-toluenesulfonamido)benzoate, is a compound with significant biological relevance. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H15NO4S
  • Molecular Weight : 305.35 g/mol
  • CAS Number : 792726

The compound features a benzoic acid core substituted with a toluenesulfonamide group, which is crucial for its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and cellular pathways.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in cancer cell proliferation. It may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
  • Protein Interaction : Studies suggest that derivatives of benzoic acid can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), promoting protein degradation in cells .
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this methyl ester may also exhibit antibacterial or antifungal effects .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description References
AnticancerPotential CDK inhibitor disrupting cell cycle progression
AntimicrobialMay exhibit antibacterial and antifungal properties
Proteolytic ActivationEnhances UPP and ALP activities, promoting protein degradation
Cytotoxic EffectsInduces apoptosis in cancer cells through modulation of proteolytic systems

Case Studies and Research Findings

  • Anticancer Research : A study investigated the effects of various benzoic acid derivatives on cancer cell lines. The findings indicated that compounds similar to this compound significantly inhibited cell proliferation in vitro, particularly in breast cancer cell lines .
  • Proteolytic System Modulation : Research demonstrated that this compound could enhance the activity of cathepsins B and L, enzymes involved in protein degradation pathways crucial for maintaining cellular homeostasis .
  • In Silico Studies : Computational modeling has suggested that the compound may bind effectively to target proteins involved in cell cycle regulation, supporting its potential as a therapeutic agent against proliferative diseases .

Properties

IUPAC Name

methyl 4-[(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(18,19)16-13-7-5-12(6-8-13)15(17)20-2/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJJVODPBHNFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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